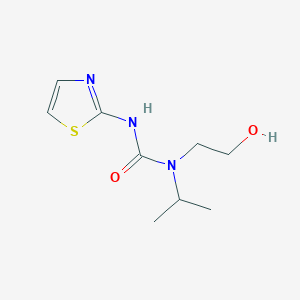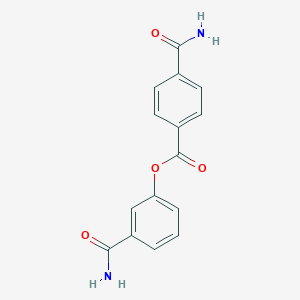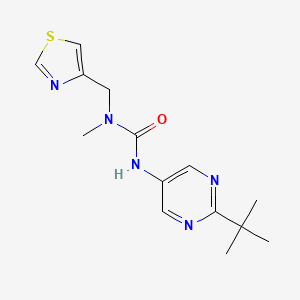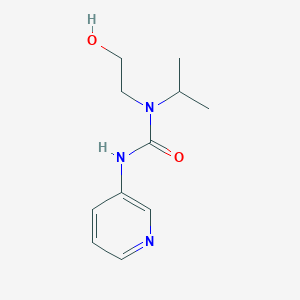
1-(2-Hydroxyethyl)-1-propan-2-yl-3-(1,3-thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-1-propan-2-yl-3-(1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a thiazole ring, a hydroxyethyl group, and a propan-2-yl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-1-propan-2-yl-3-(1,3-thiazol-2-yl)urea typically involves the reaction of 1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
1-(2-Hydroxyethyl)-3-(1,3-thiazol-2-yl)urea+Isopropylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-1-propan-2-yl-3-(1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can undergo reduction under specific conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-oxoethyl)-1-propan-2-yl-3-(1,3-thiazol-2-yl)urea.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-1-propan-2-yl-3-(1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and thiazole ring play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The compound may inhibit or activate the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)-3-(1,3-thiazol-2-yl)urea: Lacks the propan-2-yl group.
1-(2-Hydroxyethyl)-1-methyl-3-(1,3-thiazol-2-yl)urea: Contains a methyl group instead of a propan-2-yl group.
1-(2-Hydroxyethyl)-1-ethyl-3-(1,3-thiazol-2-yl)urea: Contains an ethyl group instead of a propan-2-yl group.
Uniqueness
1-(2-Hydroxyethyl)-1-propan-2-yl-3-(1,3-thiazol-2-yl)urea is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-1-propan-2-yl-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-7(2)12(4-5-13)9(14)11-8-10-3-6-15-8/h3,6-7,13H,4-5H2,1-2H3,(H,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSQHKRJQXZTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7051813.png)
![6-chloro-N-(1-cyclopropylethyl)-N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-7-sulfonamide](/img/structure/B7051820.png)
![1-cyclohexyl-2,5-dimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]pyrrole-3-carboxamide](/img/structure/B7051827.png)
![N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]-2-(2,4-dimethylphenyl)sulfanylacetamide](/img/structure/B7051830.png)
![N-(furan-2-ylmethyl)-1-(2-imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7051835.png)
![tert-butyl 3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate](/img/structure/B7051849.png)


![2-[4-(2,4-Difluorophenoxy)piperidin-1-yl]propanamide](/img/structure/B7051870.png)

![4-(5-Bromopyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine](/img/structure/B7051896.png)
![N-[1-(4-chlorophenyl)-3-oxo-3-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]acetamide](/img/structure/B7051902.png)
![1-(4-Acetylpiperazin-1-yl)-3-[[6-(trifluoromethyl)pyridazin-3-yl]amino]propan-1-one](/img/structure/B7051906.png)
